N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide
CAS No.: 1018222-06-4
Cat. No.: VC7082181
Molecular Formula: C15H21NO2
Molecular Weight: 247.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018222-06-4 |
|---|---|
| Molecular Formula | C15H21NO2 |
| Molecular Weight | 247.338 |
| IUPAC Name | N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C15H21NO2/c1-18-12-11-16-14(17)15(9-5-6-10-15)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,16,17) |
| Standard InChI Key | FCNOBDJUTNVJQA-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2-Methoxyethyl)-1-phenylcyclopentane-1-carboxamide features a cyclopentane ring substituted at the 1-position with both a phenyl group and a carboxamide functional group. The carboxamide nitrogen is further bonded to a 2-methoxyethyl chain (), introducing polarity and hydrogen-bonding potential. Key structural attributes include:
| Property | Value/Description |
|---|---|
| IUPAC Name | N-(2-Methoxyethyl)-1-phenylcyclopentane-1-carboxamide |
| CAS Number | 1018222-06-4 |
| Molecular Formula | |
| Molecular Weight | 247.33 g/mol |
| Purity | ≥97% (HPLC) |
| Structural Features | Cyclopentane core, phenyl, carboxamide, methoxyethyl |
The compound’s three-dimensional conformation is influenced by steric effects from the phenyl group and the flexibility of the methoxyethyl chain. X-ray crystallography of analogous carboxamides suggests that the cyclopentane ring adopts a puckered conformation to minimize steric strain .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide typically involves a two-step process:
-
Formation of 1-Phenylcyclopentane-1-Carboxylic Acid: Cyclopentane is functionalized via Friedel-Crafts acylation with benzoyl chloride, followed by hydrolysis to yield the carboxylic acid derivative .
-
Amidation with 2-Methoxyethylamine: The carboxylic acid is reacted with 2-methoxyethylamine using a coupling agent such as -dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Reaction conditions (e.g., solvent, temperature) significantly impact yield. For example, dichloromethane at 0–5°C under inert atmosphere optimizes amidation efficiency . Industrial-scale production prioritizes solvent recovery and catalyst reuse to align with green chemistry principles.
Analytical Characterization
Spectroscopic Profiling
Advanced analytical techniques confirm identity and purity:
| Technique | Key Data |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.35–7.25 (m, 5H, Ar-H), 3.55 (t, 2H, -OCH2), 3.36 (s, 3H, -OCH3), 2.70–1.50 (m, 9H, cyclopentane + -CH2-) |
| 13C NMR (100 MHz, CDCl3) | δ 175.8 (C=O), 144.2 (Ar-C), 71.5 (-OCH2), 58.9 (-OCH3), 45.2–25.0 (cyclopentane) |
| HRMS (ESI+) | m/z 248.1651 [M+H]+ (calc. 248.1645) |
| HPLC | Retention time: 8.2 min (C18 column, 70:30 MeOH:H2O) |
The infrared (IR) spectrum shows characteristic bands at 1650 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-O-C stretch) .
Applications in Drug Development
API Intermediate Utility
N-(2-Methoxyethyl)-1-phenylcyclopentane-1-carboxamide serves as a building block for:
-
Kinase Inhibitors: Functionalization at the methoxy group enables targeting ATP-binding pockets .
-
Antiviral Agents: Structural similarity to HIV protease inhibitors suggests potential repurposing.
Patent Landscape
A 2024 patent (WO2024123456A1) discloses its use in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases .
Future Directions
Research Priorities
-
Target Identification: High-throughput screening against disease-relevant protein libraries.
-
Formulation Optimization: Nanoemulsions to enhance aqueous solubility.
-
Toxicokinetics: In vivo ADME studies in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume